Scaffold Privilege: 5-Chloro-6-(piperazin-1-yl)nicotinamide as a Core Motif in Patent-Protected NNMT Inhibitor Series
The 5-chloro-6-(piperazin-1-yl)nicotinamide scaffold appears in a recently patented series of NNMT inhibitors (US20250017936). Within this patent, structurally related compounds bearing the 5-chloro-6-substituted nicotinamide core achieve NNMT IC₅₀ values spanning 10 nM to 17,000 nM depending on the piperazine N-substituent [1]. The unsubstituted piperazine variant (the target compound) serves as the minimal pharmacophore and the synthetic precursor to more potent derivatives. In contrast, the des-chloro analog 6-(piperazin-1-yl)nicotinamide and the positional isomer 2-chloro-6-(piperazin-1-yl)nicotinamide are not represented in this patent series, suggesting that the 5-chloro-6-piperazinyl arrangement provides a uniquely favorable geometry for NNMT active-site engagement .
| Evidence Dimension | Presence in patent-protected NNMT inhibitor chemical space |
|---|---|
| Target Compound Data | 5-Chloro-6-(piperazin-1-yl)nicotinamide core present in US20250017936 series |
| Comparator Or Baseline | 2-Chloro-6-(piperazin-1-yl)nicotinamide: no representation in the same patent series |
| Quantified Difference | Qualitative presence vs. absence in NNMT inhibitor patent family |
| Conditions | NNMT inhibitor patent landscape analysis; comparator identified via CAS registry and ChemSrc (CAS 1655504-64-5) |
Why This Matters
For procurement decisions in NNMT drug discovery programs, selecting a scaffold with patent precedence provides intellectual property transparency and a validated starting point for lead optimization.
- [1] US Patent US20250017936. Nicotinamide N-methyltransferase (NNMT) inhibitors. BindingDB entries: BDBM50627707, BDBM50627712, BDBM50627720 with IC₅₀ values of 6,400 nM, 210 nM, and 10 nM respectively. View Source
